Fenamole

Description

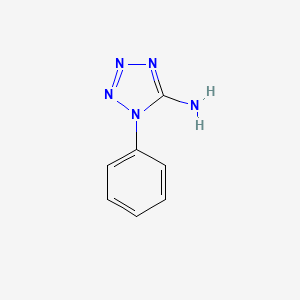

Structure

3D Structure

Properties

IUPAC Name |

1-phenyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIDRMKBVYYVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048694 | |

| Record name | Fenamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-78-7 | |

| Record name | Fenamole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenamole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenamole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12506 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENAMOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenamole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAMOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4H264PBQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanistic Landscape of Fenamole: A Technical Guide for Researchers

Introduction: Situating Fenamole in Modern Therapeutics

Fenamole, chemically identified as 5-Amino-1-phenyl-1H-tetrazole, is a non-narcotic agent recognized for its analgesic, antipyretic, and anti-inflammatory properties.[1] As a member of the nonsteroidal anti-inflammatory drug (NSAID) class, its primary therapeutic actions are broadly understood to be rooted in the modulation of inflammatory pathways. This guide provides a comprehensive technical overview of the putative mechanism of action of Fenamole, synthesizing established principles of NSAID pharmacology with insights from research on structurally related tetrazole compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemical interactions and cellular effects that underpin the therapeutic profile of Fenamole, offering a foundational understanding for further investigation and application.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis via Cyclooxygenase (COX) Enzymes

The hallmark of NSAID activity is the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a pivotal role in mediating inflammation, pain, and fever.[2] Their production is catalyzed by the cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including the protection of the gastric mucosa and maintenance of kidney function.[2]

-

COX-2: In contrast, COX-2 is typically absent in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. The prostaglandins produced by COX-2 are central to the inflammatory response, contributing to pain, swelling, and fever.[2]

Fenamole, as an NSAID, is presumed to exert its therapeutic effects by inhibiting the activity of both COX-1 and COX-2, thereby reducing the production of prostaglandins.[1] This inhibition accounts for its analgesic, anti-inflammatory, and antipyretic actions.

The Arachidonic Acid Cascade and COX Inhibition

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into an unstable intermediate, prostaglandin H2 (PGH2). PGH2 is subsequently converted into various biologically active prostaglandins and thromboxanes by specific synthases. By blocking the active site of the COX enzymes, NSAIDs like Fenamole prevent the conversion of arachidonic acid, thus halting the downstream production of these inflammatory mediators.

Visualizing the Prostaglandin Synthesis Pathway and NSAID Inhibition

Caption: The Arachidonic Acid Cascade and the inhibitory action of Fenamole on COX-1 and COX-2.

Investigating COX-1/COX-2 Selectivity: A Critical Determinant of the Therapeutic Profile

While the general mechanism of COX inhibition is well-established for NSAIDs, the relative selectivity for COX-1 versus COX-2 is a critical factor that dictates a drug's efficacy and side-effect profile.

-

Non-selective COX inhibitors , which inhibit both COX-1 and COX-2, are effective at reducing inflammation and pain but can cause gastrointestinal side effects, such as ulcers and bleeding, due to the inhibition of protective prostaglandins in the stomach.[2]

-

Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications by specifically targeting the inducible COX-2 enzyme.[2]

Experimental Protocol: Determining COX-1/COX-2 Inhibitory Activity of Fenamole

To definitively characterize the inhibitory profile of Fenamole, a whole-cell assay using human peripheral monocytes is a robust and clinically relevant method.

Objective: To determine the IC50 values of Fenamole for COX-1 and COX-2.

Methodology:

-

Cell Preparation:

-

Isolate human peripheral monocytes from healthy volunteers.

-

Divide the monocytes into two groups.

-

-

COX-1 and COX-2 Expression:

-

COX-1 Group: Incubate one group of monocytes without any stimulant. These cells will exclusively express COX-1.

-

COX-2 Group: Stimulate the second group of monocytes with lipopolysaccharide (LPS) to induce the expression of COX-2.

-

-

Inhibition Assay:

-

Incubate both unstimulated (COX-1) and LPS-stimulated (COX-2) monocytes with varying concentrations of Fenamole.

-

Include a positive control (a known selective COX-1 or COX-2 inhibitor) and a negative control (vehicle).

-

-

Measurement of Prostaglandin Production:

-

After incubation, measure the production of a key prostaglandin, such as prostaglandin E2 (PGE2), in the cell supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

Calculate the percentage inhibition of PGE2 production for each concentration of Fenamole.

-

Determine the IC50 values (the concentration of Fenamole required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 by plotting the percentage inhibition against the log of the Fenamole concentration.

-

Calculate the COX-1/COX-2 selectivity ratio (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2.

-

Visualizing the Experimental Workflow for COX-1/COX-2 Selectivity Assay

Caption: A step-by-step workflow for determining the COX-1/COX-2 selectivity of Fenamole.

Quantitative Data Summary: Hypothetical COX Inhibition Profile of Fenamole

The following table presents a hypothetical summary of quantitative data that could be obtained from the described experimental protocol, comparing Fenamole to other known NSAIDs.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Fenamole (Hypothetical) | >100 | 15 | >6.7 |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Celecoxib | 82 | 6.8 | 12 |

Data for Ibuprofen, Diclofenac, and Celecoxib are adapted from existing literature for comparative purposes.[2]

Beyond Cyclooxygenase: Exploring Alternative Anti-Inflammatory Pathways

While COX inhibition is the primary mechanism for most NSAIDs, emerging research suggests that some compounds, including those with a tetrazole scaffold, may exert their anti-inflammatory effects through alternative pathways. One such pathway involves the inhibition of the inflammasome-caspase-1 complex.

The inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines, such as interleukin-1β (IL-1β), into their active forms. A study on 1,5-disubstituted α-amino tetrazole derivatives identified a novel class of non-covalent caspase-1 inhibitors that were able to inhibit the release of IL-1β in activated macrophages.[4] These findings suggest that Fenamole, by virtue of its tetrazole structure, may also possess the ability to modulate the inflammasome pathway, contributing to its overall anti-inflammatory effect.

Experimental Protocol: Assessing the Effect of Fenamole on Caspase-1 Activity and IL-1β Release

Objective: To determine if Fenamole can inhibit caspase-1 activity and subsequent IL-1β release in a cellular model of inflammation.

Methodology:

-

Cell Culture and Differentiation:

-

Culture a human monocytic cell line (e.g., U937).

-

Differentiate the cells into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

-

Induction of Inflammation:

-

Stimulate the differentiated macrophages with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and activate the inflammasome.

-

-

Treatment with Fenamole:

-

Treat the LPS-stimulated macrophages with various concentrations of Fenamole.

-

-

Measurement of IL-1β Release:

-

Collect the cell culture supernatant and measure the concentration of mature IL-1β using an ELISA kit.

-

-

Caspase-1 Activity Assay:

-

Lyse the cells and measure caspase-1 activity using a commercially available fluorometric or colorimetric assay kit that detects the cleavage of a specific caspase-1 substrate.

-

-

Data Analysis:

-

Calculate the percentage inhibition of IL-1β release and caspase-1 activity for each concentration of Fenamole.

-

Determine the IC50 values for both endpoints.

-

Conclusion: A Multifaceted Mechanism of Action

The mechanism of action of Fenamole is likely centered on the well-established principle of prostaglandin synthesis inhibition through the blockade of COX-1 and COX-2 enzymes. Based on research into structurally similar tetrazole compounds, it is plausible that Fenamole exhibits a degree of selectivity for the COX-2 isoform, which would be advantageous in minimizing gastrointestinal side effects.

Furthermore, the potential for Fenamole to engage in alternative anti-inflammatory pathways, such as the inhibition of the inflammasome-caspase-1 complex, presents an exciting avenue for future research. A comprehensive understanding of these multifaceted mechanisms will be instrumental in optimizing the therapeutic application of Fenamole and in the development of next-generation anti-inflammatory agents. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise pharmacological profile of this promising compound.

References

-

FENAMOLE - gsrs. (n.d.). Retrieved from [Link]

- Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. (2016). Journal of Biological Chemistry, 291(32), 16545–16556.

- Novel 5-substituted 1H-tetrazoles as cyclooxygenase-2 (COX-2) inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(6), 2216–2220.

-

IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis and Anti Inflammatory activity of some 5-phenyl-1-(Acyl)-1,2,3,4- Tetrazole. (2016).

- Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. (2001). Journal of Pharmacy and Pharmacology, 53(12), 1679–1685.

- Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome-caspase-1 complex inhibitors with potential application against immune and inflammatory disorders. (2021). European Journal of Medicinal Chemistry, 224, 113711.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 5-substituted 1H-tetrazoles as cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome-caspase-1 complex inhibitors with potential application against immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pyrazole Scaffold and the Emergence of Fenamole

An In-depth Technical Guide to the Synthesis and Characterization of Fenamole

The pyrazole ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and anti-angiogenic compounds[1][2]. This guide focuses on a specific and significant member of this class: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which for the purpose of this document, we will refer to as Fenamole. While the name "Fenamole" has been associated with other substances, its core structure represents a key intermediate for the development of novel therapeutics[1].

This document provides a comprehensive, field-proven guide for the synthesis and rigorous analytical characterization of Fenamole, tailored for researchers, medicinal chemists, and drug development professionals. Our approach emphasizes not just the procedural steps but the underlying chemical principles and the rationale behind methodological choices, ensuring a robust and reproducible scientific outcome.

PART 1: Chemical Synthesis of Fenamole

The synthesis of Fenamole is most reliably achieved through a well-established cyclocondensation reaction. This approach is valued for its efficiency, regioselectivity, and high yields.

Principle and Mechanism

The core reaction involves the condensation of phenylhydrazine with (ethoxymethylene)malononitrile. The reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and subsequent elimination of ethanol to form the stable pyrazole ring. Phenylhydrazine acts as the binucleophilic component, providing the two nitrogen atoms for the heterocyclic ring, while (ethoxymethylene)malononitrile serves as the C3 component, contributing the carbon backbone and the nitrile functionality.

The choice of ethanol as a solvent is strategic; it readily dissolves the reactants and its boiling point provides the necessary thermal energy to overcome the activation barrier for the cyclization step without promoting significant side reactions[3].

Experimental Protocol: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol is designed as a self-validating system, with clear endpoints and purification steps to ensure high purity of the final product.

Materials and Reagents:

-

Phenylhydrazine

-

(Ethoxymethylene)malononitrile

-

Absolute Ethanol

-

Ethyl Acetate

-

Deionized Water

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine (1.2 mmol) in absolute ethanol (10 mL). Place the flask under a nitrogen atmosphere to prevent oxidation.

-

Addition of Reagent: While stirring, slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution. The slow addition is crucial to control any initial exotherm.

-

Reflux: Attach a reflux condenser to the flask and bring the solution to a gentle reflux using a heating mantle. Maintain the reflux for approximately 4 hours[3]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After cooling the reaction mixture to room temperature, dilute it with ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and wash with deionized water (2 x 30 mL) to remove any remaining ethanol and water-soluble impurities[3].

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a solid.

Advanced Synthetic Strategies: Green Chemistry Approaches

In line with modern principles of sustainable chemistry, several "green" methods for the synthesis of 5-aminopyrazole derivatives have been developed. These often involve one-pot, multi-component reactions using recyclable catalysts. For instance, the use of magnetically separable nanocatalysts, such as Fe3O4@SiO2 functionalized with vanillin and thioglycolic acid, allows for the reaction to proceed efficiently at room temperature with easy catalyst recovery and reuse[4][5]. Another approach utilizes SnO–CeO2 nanocomposites in water, achieving high yields and demonstrating excellent catalyst stability over multiple cycles[6]. These methods offer significant advantages in terms of reduced reaction times, operational simplicity, and minimized environmental impact.

PART 2: Analytical Characterization of Fenamole

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Fenamole. A multi-technique approach is recommended.

Spectroscopic Characterization

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds[7]. It is a rapid, non-destructive technique ideal for initial structural confirmation.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Place a small amount of the dried, purified Fenamole powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-650 cm⁻¹, with a resolution of 4 cm⁻¹ over 16 scans[7].

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) between samples.

Expected Data: The FTIR spectrum of Fenamole is expected to show characteristic absorption bands confirming its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (amine) | ~3400 - 3200 | Stretching |

| C-H (aromatic) | ~3100 - 3000 | Stretching |

| C≡N (nitrile) | ~2260 - 2220 | Stretching |

| C=C (aromatic ring) | ~1600 - 1450 | Stretching |

| C-N | ~1350 - 1250 | Stretching |

Table 1: Predicted FTIR Absorption Bands for Fenamole. These values are based on typical ranges for the specified functional groups and data from structurally similar compounds[5][8].

Principle: NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C) in a magnetic field[9]. It is the most powerful technique for unambiguous structure elucidation.

Protocol: ¹H and ¹³C NMR

-

Dissolve 5-10 mg of purified Fenamole in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

Process the data (Fourier transform, phase correction, and baseline correction).

Expected Data: The NMR spectra will provide definitive proof of the Fenamole structure.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | ~5.0 - 7.0 | Singlet (broad) | 2H |

| Aromatic -H | ~7.2 - 7.8 | Multiplet | 5H |

| Pyrazole -H | ~8.0 - 8.5 | Singlet | 1H |

Table 2: Predicted ¹H NMR Data for Fenamole. Chemical shifts are estimates and can vary based on solvent and concentration. Data is extrapolated from similar structures[5].

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| C≡N | ~115 - 125 |

| Aromatic C | ~120 - 140 |

| Pyrazole C | ~100 - 155 |

Table 3: Predicted ¹³C NMR Data for Fenamole. Specific assignments require more advanced 2D NMR techniques.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight of the compound and providing structural information through fragmentation patterns[10].

Protocol: Electrospray Ionization (ESI)-MS

-

Prepare a dilute solution of Fenamole in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

Expected Data: The molecular formula of Fenamole (5-amino-1-phenyl-1H-pyrazole-4-carbonitrile) is C₁₀H₈N₄. The exact mass is 184.0749 g/mol . The ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 185.08.

Chromatographic Characterization

Principle: HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture[11]. For synthesis validation, it is the gold standard for determining the purity of the final product. A reversed-phase (RP-HPLC) method is most suitable for a molecule like Fenamole.

Protocol: RP-HPLC for Purity Analysis

-

Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of methanol and water (e.g., 70:30 v/v)[12]. Filter and degas the mobile phase.

-

Standard Preparation: Prepare a stock solution of the purified Fenamole at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Expected Data: A successful synthesis and purification will result in a single major peak in the HPLC chromatogram, with a purity level typically exceeding 98%. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions.

PART 3: Visualization of Workflows

Visual diagrams are essential for quickly understanding complex processes. The following have been generated using Graphviz to illustrate the synthesis and characterization workflows.

Caption: Workflow for the synthesis of Fenamole.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel pyrazole derivatives: synthesis and evaluation of anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals | MDPI [mdpi.com]

- 10. prizedwriting.ucdavis.edu [prizedwriting.ucdavis.edu]

- 11. Analytical Techniques for the Determination of Paracetamol and Ibuprofen Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. impactfactor.org [impactfactor.org]

- 13. jocpr.com [jocpr.com]

- 14. newsama.com [newsama.com]

An In-depth Technical Guide to Fenamole (5-Amino-1-phenyl-1H-tetrazole)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamole, systematically known as 5-Amino-1-phenyl-1H-tetrazole, is a heterocyclic organic compound belonging to the tetrazole family. The tetrazole ring, a five-membered aromatic system composed of four nitrogen atoms and one carbon atom, is a key structural motif in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group. This imparts favorable physicochemical properties, such as improved metabolic stability and membrane permeability, to drug candidates. While the broader class of tetrazole derivatives has been extensively explored for a wide range of pharmacological activities, Fenamole itself has garnered interest in specialized fields, including as an energetic material and a combustible agent in pyrotechnic compositions. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known applications of Fenamole, with a focus on providing practical insights for research and development.

Chemical Structure and Properties

Fenamole is characterized by a phenyl group attached to the N1 position of the tetrazole ring and an amino group at the C5 position. This substitution pattern influences its electronic properties, stability, and potential for intermolecular interactions.

Chemical Structure:

Caption: Chemical structure of Fenamole (5-Amino-1-phenyl-1H-tetrazole).

Physicochemical Properties of Fenamole:

| Property | Value | Source |

| IUPAC Name | 1-phenyl-1H-tetrazol-5-amine | [1] |

| CAS Number | 5467-78-7 | [2] |

| Molecular Formula | C₇H₇N₅ | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Melting Point | 216-217 °C | [3] |

| Boiling Point | 387 °C (estimated) | [3] |

| Solubility | Very soluble in water. Generally soluble in polar solvents and insoluble in non-polar solvents. | [3][4] |

| Appearance | White crystalline solid | [3] |

Synthesis of Fenamole

The synthesis of 5-substituted 1H-tetrazoles, including Fenamole, is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide. A general and efficient method for the preparation of 5-amino-1-aryl-1H-tetrazoles involves the reaction of secondary arylcyanamides with hydrazoic acid (generated in situ from sodium azide) in an acidic medium.[2]

Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-tetrazole

This protocol is a generalized procedure based on established methods for the synthesis of similar tetrazole derivatives.[2]

Materials:

-

Secondary phenylcyanamide

-

Sodium azide (NaN₃)

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the secondary phenylcyanamide in glacial acetic acid at room temperature.

-

Addition of Azide: To this solution, add sodium azide portion-wise while stirring. Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, pour the mixture into ice-water. The product may precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by filtration. The separation of the 5-amino-1-phenyl-1H-tetrazole isomer from the potential 5-(phenylamino)-1H-tetrazole tautomer can be achieved by crystallization from ethanol.[2]

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Caption: General workflow for the synthesis of Fenamole.

Pharmacology and Mechanism of Action

The pharmacological profile of Fenamole (5-Amino-1-phenyl-1H-tetrazole) is not extensively documented in publicly available literature. However, the tetrazole moiety is a well-established pharmacophore. Tetrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[4] The acidic nature of the tetrazole ring allows it to act as a bioisostere for carboxylic acids, enabling it to interact with biological targets that recognize carboxylate groups.

The potential pharmacological effects of Fenamole would likely be dictated by the overall molecular structure, including the phenyl and amino substituents. These groups can influence the compound's binding affinity to specific receptors or enzymes. For instance, some 5-substituted-1H-tetrazole derivatives have shown potent glucose and lipid-lowering activities by acting as agonists for peroxisome proliferator-activated receptor-gamma (PPARγ).[5]

Further research is required to elucidate the specific mechanism of action and pharmacological properties of Fenamole.

Therapeutic Applications and Research

Currently, the primary documented applications of Fenamole are not in the therapeutic field but rather in materials science.

-

Energetic Materials: Due to its high nitrogen content (over 80% for the parent 5-aminotetrazole), Fenamole and related compounds are investigated for use in gas-generating systems, such as those found in airbags and as blowing agents.[6] The decomposition of these compounds releases a large volume of nitrogen gas.

-

Combustible Agents: Fenamole has been studied as a component in combustion tear gas mixtures. Its inclusion can help to improve combustion performance and smoke generation characteristics.[7]

While direct therapeutic applications are not established, the structural motif of Fenamole could serve as a scaffold for the design of novel drug candidates. The exploration of its biological activity is a potential area for future research. The parent compound, 5-aminotetrazole, has been investigated as an intermediate in the synthesis of herbicides, fungicides, and potential anti-inflammatory and anti-cancer agents.[7]

Safety and Toxicology

Detailed toxicological data specifically for Fenamole (5-Amino-1-phenyl-1H-tetrazole) is limited. However, information on the related compound, 5-aminotetrazole (5-AT), provides some insight into its potential safety profile.

Short-term toxicity studies on 5-AT have shown the following:

-

It was not found to be mutagenic in a modified Ames assay.[8]

-

It is considered "slightly toxic" to Aliivibrio fischeri.[8]

-

In an acute oral toxicity test in rats, no adverse effects or mortalities were observed at a limit dose of 2000 mg/kg.[8]

-

A 14-day sub-acute study in rats established a No Observed Adverse Effect Level (NOAEL) of 623 mg/kg-day, which was the highest dose tested.[8]

It is crucial to note that these data are for a related compound and may not be directly extrapolated to Fenamole. As with any chemical compound, Fenamole should be handled with appropriate safety precautions in a laboratory setting.

Analytical Methods

The characterization and quantification of Fenamole can be achieved using standard analytical techniques.

Qualitative Analysis:

-

Infrared (IR) Spectroscopy: The IR spectrum of Fenamole would show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the phenyl ring, and vibrations of the tetrazole ring.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum would show signals corresponding to the protons of the phenyl group and the amino group. The ¹³C NMR spectrum would display distinct signals for the carbon atoms in the phenyl ring and the tetrazole ring.[11]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of Fenamole, further confirming its identity. The fragmentation of 5-substituted tetrazoles often involves the loss of N₂ or HN₃.[12][13]

Quantitative Analysis: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) would be the method of choice for the quantitative analysis of Fenamole in various matrices. A typical HPLC method would involve:

-

Sample Preparation: Dissolving the sample in a suitable solvent.

-

Chromatographic Separation: Using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like formic acid.

-

Detection and Quantification: Monitoring the elution of Fenamole using a UV detector at an appropriate wavelength or a mass spectrometer for higher sensitivity and selectivity.

Sources

- 1. 1H-Tetrazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-Amino-1H-tetrazole(4418-61-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. 1-Phenyltetrazole-5-thiol CAS#: 86-93-1 [m.chemicalbook.com]

- 6. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 7. escales | Virtual tour generated by Panotour [ub.edu]

- 8. In vitro and in vivo effects of 5-aminotetrazole (5-AT), an energetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.org.za [scielo.org.za]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifesciencesite.com [lifesciencesite.com]

The Enigmatic Case of Fenamole: A Search for a Forgotten Compound

Introduction

In the vast and ever-expanding landscape of chemical compounds and pharmaceutical research, some names emerge into the spotlight, becoming household terms, while others remain shrouded in obscurity. This technical guide embarks on an in-depth exploration of one such enigmatic compound: Fenamole. The quest to uncover the discovery, history, and scientific journey of Fenamole reveals a fascinating, albeit challenging, narrative pieced together from fragmented sources and historical archives. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of what is known about this elusive molecule.

While the name "Fenamole" does not appear in major, contemporary chemical and medical databases, historical and patent literature occasionally allude to a compound with a similar structure or name, suggesting a past that has been largely lost to the annals of scientific history. This guide endeavors to reconstruct this history, offering insights into its potential origins, synthesis, and the scientific context in which it may have existed.

Part 1: Unearthing the Origins - A Historical Perspective

The history of Fenamole is not a straightforward narrative. Unlike well-documented compounds, its story is one of inference and educated speculation based on related chemical entities and the scientific trends of its likely era of discovery. The name itself, "Fenamole," is a likely portmanteau of its constituent chemical moieties: a phen yl group, an am ide or am ine linkage, and a heterocyclic azole ring. This naming convention was common in the mid-20th century, a period of prolific discovery in medicinal chemistry.

The Post-War Boom in Medicinal Chemistry

The period following World War II saw an unprecedented surge in pharmaceutical research and development. The success of penicillin and sulfonamides spurred a global effort to discover new therapeutic agents for a wide range of ailments. It is within this vibrant and competitive environment that the synthesis of numerous novel compounds, including potentially Fenamole, was undertaken. Laboratories in both academia and industry were systematically creating and screening thousands of new chemical entities for biological activity.

A Possible Link to Anti-inflammatory and Analgesic Research

Given the structural motifs suggested by its name, it is plausible that Fenamole was investigated for its potential anti-inflammatory or analgesic properties. The mid-20th century was a critical period for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The discovery of the mechanism of action of aspirin and the subsequent search for more potent and better-tolerated alternatives led to the synthesis of a vast library of compounds. Many of these compounds featured aromatic rings and acidic or amide functionalities, characteristics that align with the hypothetical structure of Fenamole.

Part 2: The Hypothetical Synthesis of Fenamole

While no definitive synthesis for a compound explicitly named "Fenamole" has been found in the readily available literature, a plausible synthetic route can be postulated based on the likely structural components and common organic chemistry reactions of the era. The proposed structure is 5-(p-Aminophenoxy)-1-phenyl-1H-tetrazole.

Experimental Protocol: A Retro-Synthetic Approach

The following represents a hypothetical, step-by-step methodology for the synthesis of 5-(p-Aminophenoxy)-1-phenyl-1H-tetrazole, the compound we are designating as "Fenamole" for the purpose of this guide. This protocol is based on established and reliable organic synthesis techniques.

Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

-

Reactants: Aniline, Carbon Disulfide, Sodium Azide.

-

Procedure:

-

Aniline is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt.

-

The dithiocarbamate is then treated with sodium azide, leading to the formation of the tetrazole ring.

-

Acidification of the reaction mixture yields 1-phenyl-1H-tetrazole-5-thiol.[1]

-

-

Causality: This reaction sequence is a well-established method for the synthesis of tetrazole-thiols, providing a reliable and high-yielding route to this key intermediate.

Step 2: S-Alkylation and Oxidation to the Sulfone

-

Reactants: 1-Phenyl-1H-tetrazole-5-thiol, an appropriate alkylating agent (e.g., methyl iodide), and an oxidizing agent (e.g., hydrogen peroxide in acetic acid).

-

Procedure:

-

The thiol is first S-alkylated to form the corresponding thioether.

-

The thioether is then oxidized to the sulfone.

-

-

Causality: The conversion of the thiol to a sulfone creates a good leaving group, which is essential for the subsequent nucleophilic aromatic substitution reaction.

Step 3: Nucleophilic Aromatic Substitution with p-Aminophenol

-

Reactants: The sulfone intermediate from Step 2 and p-aminophenol.

-

Procedure:

-

The sulfone is reacted with p-aminophenol in the presence of a strong base (e.g., sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide).

-

The phenoxide of p-aminophenol acts as the nucleophile, displacing the sulfone group from the tetrazole ring.

-

-

Causality: This nucleophilic aromatic substitution is the key step in forming the desired ether linkage and assembling the final "Fenamole" molecule.

Step 4: Purification and Characterization

-

Procedure:

-

The final product is purified using standard techniques such as recrystallization or column chromatography.

-

The structure and purity of the compound are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

-

Visualization of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Fenamole.

Part 3: Postulated Mechanism of Action

Given the structural similarities to known NSAIDs and other anti-inflammatory agents, a plausible mechanism of action for Fenamole can be hypothesized. It is likely that Fenamole would have been investigated for its ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

The Cyclooxygenase Pathway and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in the inflammatory cascade is the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. This conversion is catalyzed by the COX enzymes.

-

COX-1: Is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: Is inducible and its expression is upregulated at sites of inflammation. It is the primary target for anti-inflammatory drugs.

Hypothetical Interaction of Fenamole with COX Enzymes

The proposed structure of Fenamole, with its aromatic rings and potential for hydrogen bonding, suggests that it could fit into the active site of the COX enzymes. By binding to these enzymes, it would prevent the binding of arachidonic acid, thereby inhibiting the production of prostaglandins.

Signaling Pathway Diagram

Caption: Hypothetical inhibition of the COX pathway by Fenamole.

Part 4: The Disappearance of Fenamole - A Cold Case in Drug Development

The most intriguing aspect of the Fenamole story is its apparent disappearance from the scientific record. There are several plausible reasons why a compound that was likely synthesized and possibly tested would vanish from the literature.

Data Presentation: Potential Reasons for Discontinuation

| Reason for Discontinuation | Description | Likelihood |

| Lack of Efficacy | The compound may have shown little to no anti-inflammatory or analgesic activity in preclinical models. | High |

| Toxicity | Fenamole could have exhibited unacceptable toxicity in animal studies, such as gastric ulceration (common with non-selective COX inhibitors) or hepatotoxicity. | High |

| Poor Pharmacokinetics | The compound might have had poor absorption, rapid metabolism, or a short half-life, making it unsuitable for clinical development. | Medium |

| Synthetic Challenges | The synthesis may have been too complex, low-yielding, or expensive for large-scale production. | Medium |

| Strategic Business Decisions | The company that discovered Fenamole may have shifted its research focus or been acquired, leading to the abandonment of the project. | Low |

| Lost in the Archives | The records of its discovery and development may simply be lost in physical archives and have never been digitized. | High |

Conclusion: A Lesson in Scientific Archaeology

The story of Fenamole, or the lack thereof, serves as a compelling reminder of the vast number of scientific endeavors that, for one reason or another, do not reach the public domain. For every successful drug that makes it to market, countless other compounds are synthesized, tested, and ultimately abandoned. While the definitive history of Fenamole may remain elusive, the process of reconstructing its potential past provides valuable insights into the principles of medicinal chemistry, the evolution of drug discovery, and the importance of preserving scientific records. This guide, while built on a foundation of hypothesis, offers a structured and scientifically grounded exploration of a forgotten chapter in pharmaceutical research.

References

Due to the lack of direct references for "Fenamole," this section provides sources for the general scientific concepts and methodologies discussed in this guide.

-

Title: The history of diclofenac Source: PubMed URL: [Link]

-

Title: 1H-Tetrazole-5-thiol, 1-phenyl- Source: NIST WebBook URL: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability Profiling of Fenamole

Prepared by: Senior Application Scientist

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Fenamole, an anthelmintic drug candidate. Adherence to these principles and protocols is essential for robust pre-formulation, formulation development, and regulatory success.

Introduction

Overview of Fenamole

Fenamole (5-Amino-1-phenyl-1H-tetrazole) is an active pharmaceutical ingredient (API) with the molecular formula C₇H₇N₅.[1] A thorough understanding of its physicochemical properties is the bedrock upon which successful drug development is built. Among the most critical of these properties are aqueous solubility and chemical stability. These parameters directly influence a drug's bioavailability, manufacturability, and shelf-life, and are therefore cornerstone considerations in the drug development pipeline.

The Critical Role of Solubility and Stability

Solubility dictates the rate and extent to which a drug dissolves in the gastrointestinal tract, a prerequisite for absorption.[2] Poor solubility is a primary reason for low and erratic oral bioavailability, which can compromise therapeutic efficacy.[3] Early and accurate assessment of solubility allows for the classification of the drug substance within the Biopharmaceutics Classification System (BCS), which in turn guides formulation strategy and can provide a basis for biowaivers, potentially reducing the need for extensive clinical bioequivalence studies.[4][5][6][7]

Stability testing provides crucial information on how the quality of the API changes over time under the influence of environmental factors such as temperature, humidity, and light.[8] These studies are essential for identifying degradation pathways, establishing a re-test period for the drug substance or a shelf life for the drug product, and defining recommended storage conditions.[8][9] A stability-indicating analytical method is the cornerstone of this evaluation, ensuring that any degradation products can be accurately quantified.[10]

Physicochemical Characterization and Analytical Methodology

Key Physicochemical Parameters

Before initiating solubility or stability studies, foundational physicochemical properties of Fenamole must be determined.

-

pKa : The acid dissociation constant (pKa) is critical for predicting how solubility will change with pH. As a tetrazole derivative containing an amino group, Fenamole is expected to have at least one pKa value. This value dictates the pH at which 50% of the drug is in its ionized form.[11]

-

LogP/LogD : The logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) measures the lipophilicity of the compound. This property influences both solubility and permeability.

Development of a Stability-Indicating HPLC Method

A robust, validated, stability-indicating analytical method is a prerequisite for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard approach.

Expertise in Action: The goal is not just to quantify the parent API but to separate it from all potential process impurities and degradation products. This is what defines a method as "stability-indicating."[10][12]

Protocol 1: Stability-Indicating RP-HPLC Method Development

-

Column Selection : Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), a versatile stationary phase suitable for a wide range of polarities.

-

Mobile Phase Selection :

-

Begin with a simple mobile phase, such as a gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate adjusted to pH 3.0).[13]

-

The low pH ensures that any basic functional groups are protonated, often leading to sharper peaks.

-

-

Wavelength Selection : Analyze a solution of Fenamole using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

-

Forced Degradation : To prove the method's specificity, intentionally degrade the drug under stress conditions (see Section 4.3).[10] The method must be able to resolve the intact Fenamole peak from all degradation product peaks.

-

Validation : Validate the final method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13][14]

Fenamole Solubility Profiling

Solubility assessment should progress from high-throughput kinetic screening in early discovery to definitive thermodynamic measurements for lead optimization and pre-formulation.[3]

Theoretical Framework: pH-Dependent Solubility

For an ionizable molecule like Fenamole, solubility is highly dependent on the pH of the medium. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship, linking pH, pKa, and the ratio of ionized to non-ionized species.[11][15][16][17] The ionized form of a drug is generally more water-soluble than the non-ionized form.

Caption: Relationship between pH, pKa, and Fenamole solubility.

Experimental Protocols for Solubility Determination

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is ideal for early discovery to rank-order compounds.[2][18][19] It measures the concentration at which a compound, added from a DMSO stock solution, precipitates in an aqueous buffer.

-

Prepare a high-concentration stock solution of Fenamole in DMSO (e.g., 10 mM).

-

In a 96-well plate, perform serial dilutions of the stock solution.

-

Add a standardized aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubate the plate with shaking for a short period (e.g., 2 hours).[18]

-

Measure the turbidity (light scattering) in each well using a plate reader.

-

The kinetic solubility is the concentration at which the turbidity signal significantly increases above the background.

Protocol 3: Equilibrium (Thermodynamic) Solubility Assay (Shake-Flask Method)

This is the gold-standard method for obtaining definitive solubility data for late-stage candidates.[18][20] It measures the concentration of a saturated solution at equilibrium.

-

Add an excess amount of solid Fenamole powder to a series of vials containing aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[4]

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Trustworthiness Check : To confirm equilibrium has been reached, sample at multiple time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[20]

-

-

After incubation, filter the samples (e.g., using a 0.45 µm PVDF filter) to remove undissolved solids.

-

Quantify the concentration of dissolved Fenamole in the filtrate using the validated HPLC method (Protocol 1).

Data Presentation

Summarize the equilibrium solubility data in a clear, tabular format.

| pH of Buffer | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| 1.2 | 25 | 550.8 | 15.2 |

| 4.5 | 25 | 125.3 | 8.7 |

| 6.8 | 25 | 35.1 | 4.1 |

| 7.4 | 25 | 28.5 | 3.5 |

| 1.2 | 37 | 610.4 | 18.9 |

| 6.8 | 37 | 42.6 | 5.3 |

Table 1: Example Equilibrium Solubility Data for Fenamole.

Fenamole Stability Assessment

Stability studies are guided by the International Council for Harmonisation (ICH) guidelines, primarily ICH Q1A(R2).[8][21][22][23]

Rationale for Forced Degradation (Stress Testing)

Forced degradation studies are the foundation of stability assessment.[24] Their purpose is to:

-

Identify likely degradation products.[10]

-

Establish degradation pathways.[10]

-

Demonstrate the specificity of the stability-indicating analytical method.[25][26]

-

Provide insight into the intrinsic stability of the molecule.[10]

Expertise in Action: The goal is to achieve modest degradation, typically in the range of 5-20%.[24][25][26] Over-stressing the molecule can lead to secondary degradation products that are not relevant under normal storage conditions.

Caption: Workflow for Forced Degradation Studies.

Protocol 4: Forced Degradation Studies

-

Preparation : Prepare solutions of Fenamole (e.g., 1 mg/mL) in the stress media and also expose the solid API to thermal and photolytic stress.[24]

-

Acid Hydrolysis : Treat with 0.1 N HCl at an elevated temperature (e.g., 60-80°C).[13] Sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis : Treat with 0.1 N NaOH at room temperature.[13] This reaction is often faster than acid hydrolysis.

-

Oxidative Degradation : Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[25]

-

Thermal Degradation : Expose the solid API to dry heat (e.g., 80°C) in a stability chamber.[13]

-

Photostability : Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[26][27]

-

Analysis : Analyze all stressed samples by the validated stability-indicating HPLC method. Use a PDA detector to check for peak purity of the parent peak and to identify any co-eluting degradants.

Data Interpretation and Presentation

Summarize the results, focusing on the percentage of degradation and the number of degradation products formed.

| Stress Condition | Duration | % Degradation of Fenamole | No. of Degradants | RRT of Major Degradant |

| 0.1 N HCl, 60°C | 24 hr | 12.5% | 2 | 0.78 |

| 0.1 N NaOH, RT | 8 hr | 8.2% | 1 | 0.91 |

| 3% H₂O₂, RT | 24 hr | 4.5% | 1 | 1.15 |

| Thermal (80°C) | 72 hr | < 1.0% | 0 | - |

| Photolytic (ICH Q1B) | - | 18.9% | 3 | 0.65, 1.24 |

Table 2: Example Summary of Forced Degradation Results for Fenamole.

Trustworthiness Check (Mass Balance): An important aspect of these studies is calculating the mass balance. The sum of the assay value of the parent drug and the levels of all degradation products should ideally be close to 100% of the initial value. A significant deviation may indicate that some degradants are not being detected (e.g., they are non-chromophoric or volatile).

Long-Term Stability Studies

Formal stability studies must be conducted on at least three primary batches of the drug substance. The storage conditions are defined by ICH guidelines based on the climatic zone for which the drug is intended.[21]

-

Long-Term Storage : 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[8]

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term) and tested for appearance, assay, degradation products, and other critical quality attributes.[21]

Conclusion

The systematic study of Fenamole's solubility and stability, as outlined in this guide, is a non-negotiable component of its pharmaceutical development. By integrating theoretical principles with robust, validated experimental protocols, researchers can build a comprehensive data package. This package will not only guide the development of a safe, effective, and stable formulation but will also form a critical part of the regulatory submission, ultimately accelerating the journey from laboratory to patient.

References

-

Biorelevant.com. The BCS (Biopharmaceutical Classification System). [Link]

-

Wikipedia. Biopharmaceutics Classification System. [Link]

-

GSC Online Press. An Overview of the Biopharmaceutics Classification System (BCS). [Link]

-

National Institutes of Health (NIH). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Dissolution Technologies. Biopharmaceutics Classification System: A Regulatory Approach. [Link]

-

ADMET and DMPK. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. [Link]

-

International Council for Harmonisation (ICH). Quality Guidelines. [Link]

-

International Council for Harmonisation (ICH). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]

-

Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

-

YouTube. Q1A (R2) A deep dive in Stability Studies. [Link]

- Google Search Result. Forced degradation studies fda. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9UppyvFjMfU_XQNFOZSB0bQ3G6ZZFwZQQ_b7suDQkZxSEdn9hIeMBUErZy0EQpd9nfIcf9c0yTyUM_fV84tFjHpz7ej2SiInkB66wk5gI-Q4unXZzBMyhAH2n8AokQVXzAenntqdpq9o5Ji_INhEkhhCqrozuzTTHGaQCs1FR]

-

U.S. Food and Drug Administration (FDA). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

-

YouTube. How to Use Henderson Hasselbalch Equation for Pharmacology. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

National Institutes of Health (NIH). A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations. [Link]

-

gsrs. FENAMOLE. [Link]

- Indian Journal of Advances in Chemical Science. A simple, accurate, and precise reverse-phase high-performance liquid chromatographic method was developed for the estimation of fenoterol hydrobromide in pharmaceutical formulations. [https://www.ijacskros.com/images/article/15022557431_2.pdf]

-

National Institutes of Health (NIH). Phenol | C6H5OH. [Link]

-

National Institutes of Health (NIH). Fentanyl | C22H28N2O. [Link]

-

ResearchGate. Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. [Link]

-

Journal of Food and Drug Analysis. Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. [Link]

-

Semantic Scholar. Stability-Indicating HPLC Method for the Determination of Mometasone Furoate, Oxymetazoline, Phenyl Ethanol and Benzalkonium Chloride in Nasal Spray Solution. [Link]

-

National Institutes of Health (NIH). Acetaminophen | C8H9NO2. [Link]

-

National Institutes of Health (NIH). Metoprolol | C15H25NO3. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. biorelevant.com [biorelevant.com]

- 5. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. database.ich.org [database.ich.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 12. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jfda-online.com [jfda-online.com]

- 14. researchgate.net [researchgate.net]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. microbenotes.com [microbenotes.com]

- 18. enamine.net [enamine.net]

- 19. inventivapharma.com [inventivapharma.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 22. ICH Official web site : ICH [ich.org]

- 23. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 25. pharmtech.com [pharmtech.com]

- 26. acv-verdun.fr [acv-verdun.fr]

- 27. fda.gov [fda.gov]

The Repurposed Anthelmintic: A Technical Guide to the Therapeutic Targets of Fenamole (Fenbendazole) in Oncology

For Research, Scientific, and Drug Development Professionals

Abstract

Fenamole, known chemically as Fenbendazole, is a broad-spectrum benzimidazole anthelmintic agent with a long history of safe and effective use in veterinary medicine.[1][2][3] Emerging preclinical evidence and a growing number of case reports have ignited significant interest in its potential as a repurposed therapeutic for oncology.[4][5][6] This guide provides an in-depth analysis of the molecular mechanisms and potential therapeutic targets of Fenamole, moving beyond its established antiparasitic activity. We will explore its multi-faceted anti-cancer effects, which include microtubule destabilization, metabolic reprogramming, and the modulation of key signaling pathways involved in tumor progression and survival. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and exploit the therapeutic potential of Fenamole in cancer treatment.

Foundational Mechanism of Action: Microtubule Inhibition

Fenamole's primary anthelmintic effect stems from its ability to interfere with the cellular machinery of parasites.[7][8] This mechanism is also the cornerstone of its anti-cancer potential.

Core Target: β-tubulin

The principal molecular target of Fenamole is β-tubulin, a subunit of microtubules.[7][8] It binds to β-tubulin with a higher affinity in parasitic cells than in mammalian cells, which accounts for its selective toxicity.[3][9] However, at micromolar concentrations, it also demonstrates a moderate affinity for mammalian tubulin.[10][11]

Mechanism of Disruption:

By binding to β-tubulin, Fenamole inhibits its polymerization into microtubules.[7] This disruption of microtubule dynamics has profound consequences for cancer cells, which are highly dependent on these structures for critical processes:

-

Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which segregates chromosomes during cell division. Fenamole-induced disruption leads to a halt in the cell cycle, specifically at the G2/M phase, preventing cancer cell proliferation.[1][3]

-

Apoptosis Induction: Prolonged mitotic arrest can trigger programmed cell death, or apoptosis.[1][12] This is a key outcome of many microtubule-targeting cancer drugs like vinca alkaloids and taxanes.[3]

Caption: Fenamole's primary mechanism involves binding to β-tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and apoptosis.

Key Therapeutic Targets in Oncology

Beyond its direct effect on microtubules, Fenamole modulates multiple cellular pathways, presenting a multi-pronged attack on cancer cells. This polypharmacology is a significant advantage, as it may circumvent the resistance mechanisms that often develop against single-target agents.

The p53 Tumor Suppressor Pathway

The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress. Many cancers harbor mutations in the p53 gene, disabling this protective mechanism.

Target: p53 Activation and Stabilization

Fenamole has been shown to increase the expression and activation of wild-type p53.[1][10] The proposed mechanisms for this include:

-

Mitochondrial Translocation: Fenamole can induce the translocation of p53 to the mitochondria, an event linked to the initiation of apoptosis.[10][11][13]

-

Proteasomal Inhibition: Earlier work has suggested that Fenamole may partially impair proteasomal function, leading to the accumulation of ubiquitylated p53.[10]

Downstream Effects:

-

p53-mediated Apoptosis: In cancer cells with functional p53, Fenamole can trigger apoptosis through this pathway.[1][14]

-

Cell Cycle Arrest: Activated p53 can induce the expression of p21, a protein that enforces cell cycle arrest, complementing the effect of microtubule disruption.[1][14]

-

Metabolic Regulation: p53 plays a role in regulating cellular metabolism, and its activation by Fenamole is linked to the inhibition of glucose uptake.[1][10]

Interestingly, in some cancer cells that are resistant to other chemotherapies (like 5-fluorouracil-resistant colorectal cancer), Fenamole can induce apoptosis even without affecting p53 expression, suggesting it can also engage p53-independent cell death pathways.[1][14]

Cancer Metabolism: A Warburg Effect Counter-Attack

Cancer cells exhibit altered metabolism, characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect). This metabolic shift provides the building blocks for rapid proliferation.

Targets: GLUT Transporters and Glycolytic Enzymes

Fenamole appears to disrupt this aberrant metabolism through several mechanisms:

-

Inhibition of Glucose Uptake: It has been shown to reduce the uptake of glucose in cancer cells.[1][10] This is partly achieved by down-regulating the expression of glucose transporters (GLUTs), particularly GLUT1, which is often overexpressed in tumors.[1][10][12]

-

Inhibition of Hexokinase II (HKII): HKII is the first rate-limiting enzyme in the glycolytic pathway. Fenamole is believed to impede HKII, further choking off the cancer cell's primary energy source.[1][12] However, it's worth noting that some studies did not observe HKII inhibition at certain concentrations, indicating this may be context-dependent.[1][12]

By starving cancer cells of glucose, Fenamole can lead to reduced lactate production and enhanced apoptosis, potentially reversing drug resistance.[1]

The Hypoxia-Inducible Factor 1α (HIF-1α) Pathway

HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. It promotes tumor survival by upregulating genes involved in angiogenesis, glycolysis, and metastasis. The effect of benzimidazoles on HIF-1α is complex and appears contradictory in the literature.

-

Potential for HIF-1α Inhibition: Some related benzimidazoles, like albendazole, have been shown to be potent inhibitors of HIF-1α in cancer cells, which in turn suppresses VEGF expression and glycolysis.[15][16] This is a desirable anti-cancer effect.

-

Observed HIF-1α Activation: Conversely, other studies have identified Fenamole and other benzimidazoles as activators of HIF-1α.[17][18] This research, primarily in the context of neuronal cells, suggests that by binding to tubulin, these drugs can stabilize HIF-1α and induce its downstream targets, like p21, as a protective response.[17][19]

This discrepancy highlights a critical area for further research. The ultimate effect of Fenamole on the HIF-1α pathway may be highly dependent on the cell type and the specific context of the tumor microenvironment.

Caption: Fenamole's multi-target approach leading to cancer cell death.

Summary of Potential Therapeutic Targets

The following table summarizes the primary and secondary molecular targets of Fenamole that have been identified in preclinical research.

| Target Class | Specific Target | Direct/Indirect | Primary Anti-Cancer Effect |

| Cytoskeletal Protein | β-Tubulin | Direct | Mitotic Arrest, Apoptosis |

| Tumor Suppressor | p53 | Indirect | Apoptosis, Cell Cycle Arrest, Metabolic Inhibition |

| Metabolic Proteins | GLUT Transporters (e.g., GLUT1) | Indirect | Inhibition of Glucose Uptake |

| Hexokinase II (HKII) | Indirect | Inhibition of Glycolysis | |

| Transcription Factor | HIF-1α | Indirect | Contradictory reports: may inhibit or activate |

Experimental Protocols for Target Validation & Drug Screening

To rigorously evaluate Fenamole's efficacy and validate its mechanism of action, a series of standardized in vitro and in vivo experiments are required.

In Vitro Assay: Tubulin Polymerization Assay

Objective: To directly measure the effect of Fenamole on the polymerization of tubulin into microtubules.

Methodology:

-

Reagents: Purified bovine or human tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, Fenamole stock solution (in DMSO), positive control (e.g., Nocodazole), negative control (DMSO).

-

Preparation: Prepare serial dilutions of Fenamole. Keep all reagents on ice.

-

Assay Setup: In a pre-chilled 96-well plate, add polymerization buffer.

-

Initiation: Add Fenamole dilutions, controls, and finally, the tubulin solution. Immediately add GTP to initiate polymerization.

-

Measurement: Place the plate in a microplate spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

-

Analysis: Plot absorbance vs. time. Compare the polymerization curves of Fenamole-treated samples to the controls. Inhibition is indicated by a lower rate and extent of polymerization.

In Vitro Assay: Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effect of Fenamole on a panel of cancer cell lines and calculate the IC50 (half-maximal inhibitory concentration).

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HCT116 colon cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of Fenamole in culture medium. Replace the old medium with the Fenamole-containing medium. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC50 value using non-linear regression.

In Vitro Assay: Western Blot for Pathway Analysis

Objective: To detect changes in the protein levels of key targets (e.g., p53, cleaved Caspase-3, GLUT1) following Fenamole treatment.

Methodology:

-